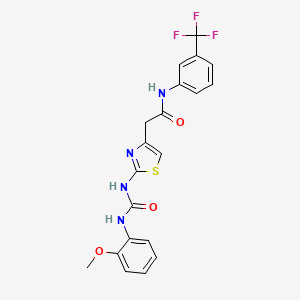

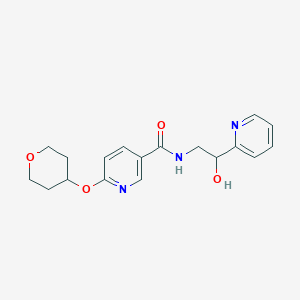

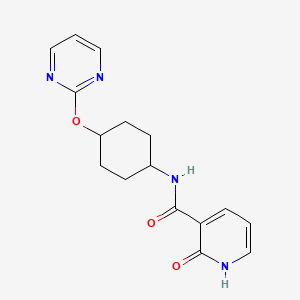

N-(2-hydroxy-2-(pyridin-2-yl)ethyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-(2-hydroxy-2-(pyridin-2-yl)ethyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide" is a derivative of nicotinamide, which is a form of vitamin B3 and an essential nutrient. Nicotinamide and its derivatives are of significant interest due to their biological importance and potential therapeutic applications.

Synthesis Analysis

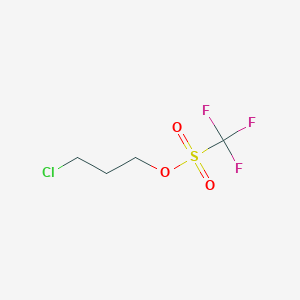

The synthesis of nicotinamide derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of related compounds has been reported through the reaction of nicotinamide with ethylene oxide under mild conditions to yield N1-(2-hydroxyethyl)nicotinamide . Another approach involves the reaction of N-1-naphthyl-3-oxobutanamide with different reagents to yield various nicotinamide derivatives, which can further react to form more complex heterocyclic structures . A general synthesis method for nicotinamide derivatives, including the use of ammonia with specific reagents, has also been reported . These methods could potentially be adapted to synthesize the compound .

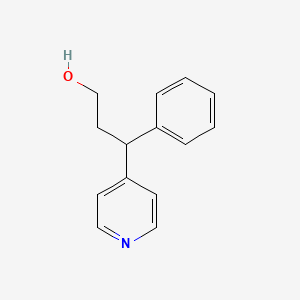

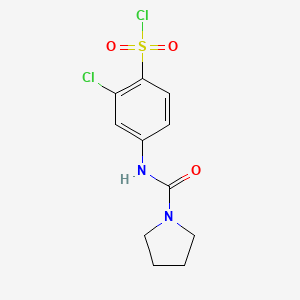

Molecular Structure Analysis

The molecular structure of nicotinamide derivatives is characterized by the presence of the pyridine ring, which is essential for the biological activity of these compounds. The X-ray diffraction (XRD) and nuclear magnetic resonance (NMR) spectroscopy are commonly used techniques to determine the detailed structure of such compounds . These techniques would be instrumental in analyzing the molecular structure of "this compound".

Chemical Reactions Analysis

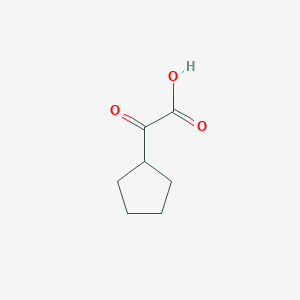

Nicotinamide derivatives can undergo various chemical reactions, including oxidation, methylation, and condensation with other reagents to form new compounds . The reactivity of the tertiary nitrogen group in nicotinamide is a key factor in these reactions . Understanding the chemical behavior of the compound would require detailed studies of its reactivity under different conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of nicotinamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the introduction of a tetramethylpiperidine 1-oxyl residue into nicotinamide derivatives has been shown to affect their properties . High-performance liquid chromatography (HPLC) can be used to determine the presence and concentration of nicotinamide and its metabolites, which is indicative of the compound's stability and metabolism . These properties are crucial for the potential therapeutic application of the compound.

科学的研究の応用

Chemical Synthesis and Reactions

Compounds like N-(2-hydroxy-2-(pyridin-2-yl)ethyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide are pivotal in synthetic chemistry for producing various novel compounds. For instance, the thermally-controlled chemoselective reduction of pyrrolo[3,4-b]pyridine-dione with sodium borohydride at different temperatures leads to the creation of new nicotinamide derivatives, showcasing the versatility of nicotinamide-based compounds in chemical synthesis (Goto, Saito, & Sato, 1987). Similarly, reactions involving ethylene oxide with nicotinamide under mild conditions yield chlorides and betaines of N1-(2-hydroxyethyl)nicotinamide, further exemplifying the chemical reactivity of nicotinamide derivatives (Windmueller, Ackerman, Bakerman, & Mickelsen, 1959).

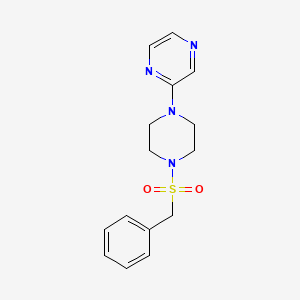

Biological and Pharmacological Research

Nicotinamide derivatives are extensively studied for their biological activities. The enzymatic assay development for nicotinamide N-methyltransferase (NNMT) highlights the compound's role in physiological and pathological processes, including its potential link to various diseases (van Haren et al., 2016). The inhibition studies of NNMT provide insights into developing new therapeutic strategies against diseases where NNMT plays a critical role (Babault et al., 2018).

特性

IUPAC Name |

N-(2-hydroxy-2-pyridin-2-ylethyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O4/c22-16(15-3-1-2-8-19-15)12-21-18(23)13-4-5-17(20-11-13)25-14-6-9-24-10-7-14/h1-5,8,11,14,16,22H,6-7,9-10,12H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAIGIJCNQUJLRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OC2=NC=C(C=C2)C(=O)NCC(C3=CC=CC=N3)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-[4-(difluoromethoxy)phenyl]acetamide](/img/structure/B2515324.png)

![2-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylbenzenesulfonamide](/img/structure/B2515328.png)

![N-(4-methoxyphenyl)-1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2515333.png)

![Ethyl 4-methyl-2-[(4-phenylbenzoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B2515334.png)

![(Z)-ethyl 2-((2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2515337.png)

![2-(4-chlorophenoxy)-N-[[4-(4-nitrophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]acetamide](/img/structure/B2515339.png)